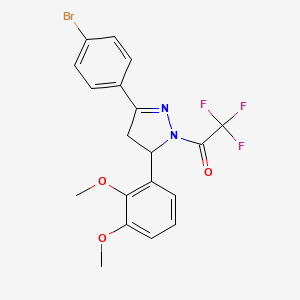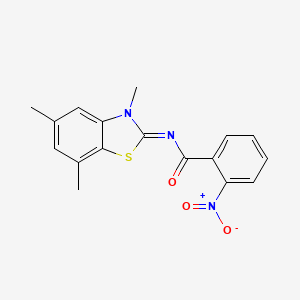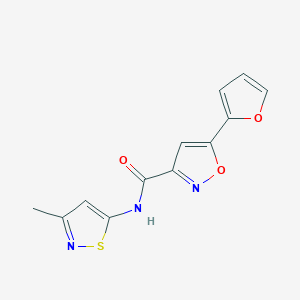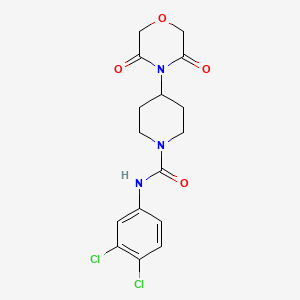![molecular formula C23H21ClN2O5 B2819052 N'-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-3,4,5-trimethoxybenzohydrazide CAS No. 477886-80-9](/img/structure/B2819052.png)
N'-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-3,4,5-trimethoxybenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-3,4,5-trimethoxybenzohydrazide, commonly known as CTB, is a chemical compound that has been widely studied for its potential applications in scientific research. CTB is a hydrazide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising tool for researchers in various fields.
Aplicaciones Científicas De Investigación
Anticancer Activities
N'-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-3,4,5-trimethoxybenzohydrazide and its derivatives have been extensively researched for their potential anticancer activities. Studies have shown that certain derivatives of this compound exhibit significant antiproliferative activities against various cancer cell lines. For instance, derivatives like 2a, 2b, 2c, 2f, 3l, and 3m demonstrated high effectiveness against PC3 cells, a prostate cancer cell line. These compounds were found to have IC50 values ranging from 0.2 to 1.8 μM, indicating their potency in inhibiting cancer cell growth (Jin et al., 2006). Similarly, other studies have reported the synthesis and evaluation of various derivatives, highlighting their moderate to excellent anticancer activity compared to reference drugs (Ravinaik et al., 2021).
Antimicrobial and Antioxidant Activities
Research has also been conducted on the antimicrobial and antioxidant properties of derivatives of this compound. Certain derivatives have shown potential as antimicrobial agents, with some exhibiting strong antioxidant activity compared to control substances like BHT (Chennapragada & Palagummi, 2018). Additionally, novel thiazole derivatives synthesized from similar compounds demonstrated potent antioxidant activity in vitro (Jaishree et al., 2012).
Structural and Chemical Properties
The structural and chemical properties of these compounds have been a focus of research as well. Studies have been conducted to analyze the crystal structure and molecular geometry of various derivatives, contributing to a better understanding of their chemical behavior and potential applications (Zareef et al., 2007).
Miscellaneous Applications
In addition to the above, research has also explored other potential applications of these compounds. For example, derivatives have been studied for their potential as antidepressant and nootropic agents, showing promising results in preclinical evaluations (Thomas et al., 2016). Moreover, the synthesis and reactions of related compounds have been investigated for their antihypertensive α-blocking activities (Abdel-Wahab et al., 2008).
Propiedades
IUPAC Name |
N-[(E)-[2-(4-chlorophenoxy)phenyl]methylideneamino]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O5/c1-28-20-12-16(13-21(29-2)22(20)30-3)23(27)26-25-14-15-6-4-5-7-19(15)31-18-10-8-17(24)9-11-18/h4-14H,1-3H3,(H,26,27)/b25-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKVMNBLQAJTCG-AFUMVMLFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC=CC=C2OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C2=CC=CC=C2OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2818970.png)


![N-(4-methoxyphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2818973.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide](/img/structure/B2818974.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(piperidin-1-yl)pyrazin-2-yl)thio)acetamide](/img/structure/B2818975.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2818981.png)
![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[4-[4-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-3-methylphenyl]-2-methylphenyl]benzamide](/img/structure/B2818982.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-isopropoxybenzamide](/img/structure/B2818983.png)

![[3-[(1R)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;dihydrochloride](/img/structure/B2818986.png)

